[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 926258-92-6
VCID: VC4639004
InChI: InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3
SMILES: CN(C)CCNCC1=C(C=C(C=C1)F)F
Molecular Formula: C11H16F2N2
Molecular Weight: 214.26

[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine

CAS No.: 926258-92-6

Cat. No.: VC4639004

Molecular Formula: C11H16F2N2

Molecular Weight: 214.26

* For research use only. Not for human or veterinary use.

[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine - 926258-92-6

Specification

CAS No. 926258-92-6
Molecular Formula C11H16F2N2
Molecular Weight 214.26
IUPAC Name N-[(2,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3
Standard InChI Key RIQMRARMHJUDDC-UHFFFAOYSA-N
SMILES CN(C)CCNCC1=C(C=C(C=C1)F)F

Introduction

Chemical Identity

Chemical Name: [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
Molecular Formula: C11H16F2N2
Molecular Weight: 214.26 g/mol
CAS Number: Not explicitly available in the provided sources.
Synonyms: N1-(2,4-Difluorobenzyl)-N2,N2-dimethylethane-1,2-diamine

Visualization

FeatureDescription
Core StructureBenzylamine derivative
Functional GroupsFluorinated aromatic ring, secondary amine
3D GeometryLikely adopts a flexible conformation due to the ethyl chain

Synthesis

While specific synthesis protocols for this compound are not detailed in the provided sources, general methods for synthesizing similar compounds involve:

  • Starting Materials:

    • 2,4-Difluorobenzyl chloride or bromide

    • Dimethylaminoethylamine

  • Reaction Mechanism:

    • A nucleophilic substitution reaction where the amine attacks the benzyl halide.

    • Reaction conditions typically involve mild heating in an aprotic solvent such as dichloromethane or acetonitrile.

  • Purification:

    • The product can be purified using column chromatography or recrystallization depending on its physical state.

Pharmaceutical Research

  • Compounds containing fluorinated aromatic rings and amine groups are often explored for their biological activity.

  • The presence of dimethylamino groups suggests potential use as a ligand in receptor-based studies or as an intermediate in drug synthesis.

Material Science

  • Fluorinated compounds are valued for their stability and unique electronic properties, making them candidates for materials with specialized functions.

Related Compounds

To contextualize this compound, here are similar structures and their applications:

Compound NameApplication Area
[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amineExplored for pharmaceutical uses
[(2,6-Difluorophenyl)methyl][2-(dimethylamino)ethyl]aminePotential precursor for drug design

These compounds share structural similarities but differ in fluorination patterns, which influence their reactivity and biological interactions.

Limitations:

  • Lack of detailed experimental data such as NMR spectra or X-ray crystallography results.

  • Limited information on biological activity or toxicity.

Future Research:

  • Investigate the compound's pharmacological properties through in vitro and in vivo studies.

  • Explore its use as a building block in organic synthesis.

  • Conduct computational studies to predict binding affinities with biological targets.

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